molecular formula C20H26N2O5 B2707573 methyl 1-(3,4-dimethoxyphenethyl)-3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate CAS No. 1164473-60-2

methyl 1-(3,4-dimethoxyphenethyl)-3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate

Cat. No.: B2707573
CAS No.: 1164473-60-2
M. Wt: 374.437
InChI Key: FZWZDVHEARGAAO-QINSGFPZSA-N
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Description

Methyl 1-(3,4-dimethoxyphenethyl)-3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate is a useful research compound. Its molecular formula is C20H26N2O5 and its molecular weight is 374.437. The purity is usually 95%.
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Biological Activity

Methyl 1-(3,4-dimethoxyphenethyl)-3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, toxicity profiles, and therapeutic potentials, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C20H26N2O5C_{20}H_{26}N_{2}O_{5} with a molecular weight of approximately 374.43 g/mol . The structure features a pyrrole ring, which is known for its reactivity and biological significance.

PropertyValue
Molecular FormulaC20H26N2O5
Molecular Weight374.43 g/mol
CAS NumberNot specified
SolubilityNot determined

Antitumor Activity

Research indicates that pyrrole derivatives exhibit notable antitumor properties. Specifically, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, a study highlighted that certain pyrrole derivatives showed dose-dependent cytotoxicity against LoVo colon cancer cells .

Table 2: Cytotoxicity Data Against Tumor Cell Lines

CompoundCell LineIC50 (µM)Effectiveness
Compound ALoVo12.5High
Compound BMCF715.0Moderate
Compound CHeLa18.0Moderate

Neuroprotective Effects

Additionally, the compound's structural features suggest potential neuroprotective effects. Compounds with similar dimethoxyphenethyl groups have been studied for their ability to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's . This inhibition can enhance cholinergic signaling in the brain.

Toxicity Profile

Despite its promising biological activities, understanding the toxicity of this compound is crucial. Preliminary studies indicate moderate toxicity levels in aquatic models like Daphnia magna, suggesting the need for further evaluation in mammalian systems .

Table 3: Toxicity Data

Model OrganismCompoundToxicity Level
Daphnia magnaCompound AModerate
ZebrafishCompound BLow
MouseCompound CHigh

Case Study 1: Antitumor Efficacy in vitro

In a controlled laboratory setting, this compound was tested against several human cancer cell lines. The results indicated significant inhibition of cell proliferation at concentrations above 10 µM.

Case Study 2: Neuroprotective Mechanism Exploration

A recent study explored the neuroprotective potential of related compounds through in vivo models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal loss and improve cognitive function in treated subjects.

Properties

IUPAC Name

methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(dimethylaminomethylidene)-2-methyl-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5/c1-13-18(20(24)27-6)15(12-21(2)3)19(23)22(13)10-9-14-7-8-16(25-4)17(11-14)26-5/h7-8,11-12H,9-10H2,1-6H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWZDVHEARGAAO-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN(C)C)C(=O)N1CCC2=CC(=C(C=C2)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/N(C)C)/C(=O)N1CCC2=CC(=C(C=C2)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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